Propargyl-PEG4-CH2CO2-NHS

Übersicht

Beschreibung

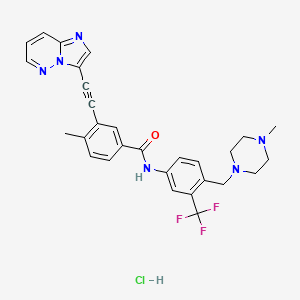

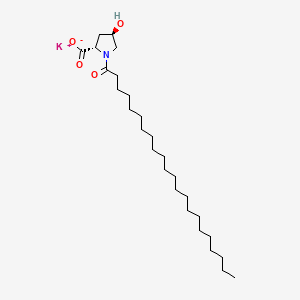

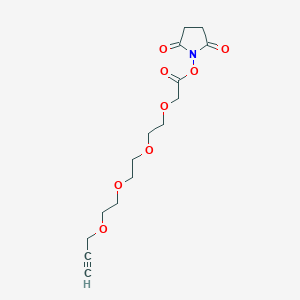

Propargyl-PEG4-CH2CO2-NHS is a PEG derivative containing a propargyl group and an NHS group . The hydrophilic PEG spacer increases solubility in aqueous media . This reagent is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces, etc .

Synthesis Analysis

The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Molecular Structure Analysis

The molecular formula of Propargyl-PEG4-CH2CO2-NHS is C15H21NO8 . The molecular weight is 343.3 g/mol .Chemical Reactions Analysis

The propargyl group in Propargyl-PEG4-CH2CO2-NHS can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to form a stable triazole bond .Physical And Chemical Properties Analysis

The molecular weight of Propargyl-PEG4-CH2CO2-NHS is 343.3 g/mol . The molecular formula is C15H21NO8 .Wissenschaftliche Forschungsanwendungen

Bioconjugation with Antibodies

Propargyl-PEG4-CH2CO2-NHS is widely used for the bioconjugation of antibodies . The NHS ester group reacts readily with primary amines on antibodies at a neutral to slightly basic pH, forming a stable amide bond. This modification is crucial for developing antibody-drug conjugates (ADCs), which are an emerging class of targeted therapeutics.

Peptide Modification

This reagent is also employed in peptide modification . By reacting with the amine groups present in peptides, it allows for the introduction of a propargyl group, which can be further utilized in click chemistry reactions, leading to the synthesis of complex peptide-based structures with potential therapeutic applications.

Surface Functionalization

Amine-coated surfaces can be derivatized using Propargyl-PEG4-CH2CO2-NHS . This application is significant in the creation of biosensors and diagnostic tools, where the functionalized surface can be used to capture specific biomolecules.

Drug Synthesis

In drug synthesis, the propargyl group serves as a synthetic intermediate . It can be introduced into small-molecule building blocks, enabling the synthesis and functionalization of more complex molecules. This is particularly valuable in the development of novel pharmaceuticals.

Click Chemistry

The propargyl group of Propargyl-PEG4-CH2CO2-NHS reacts with azides via copper-catalyzed azide-alkyne click chemistry . This reaction forms a stable triazole bond, which is a cornerstone in the synthesis of diverse organic compounds, including polymers and new materials.

Homopropargylic Reagents Synthesis

Propargyl-PEG4-CH2CO2-NHS can be used to synthesize homopropargylic reagents . These reagents are valuable in organic synthesis, as they can be transformed into various functional groups, expanding the toolbox for chemical transformations.

Molecular Probes Development

The introduction of a propargyl group into biomolecules facilitates the development of molecular probes . These probes can be used in various imaging techniques to study biological processes, providing insights into cellular functions and disease mechanisms.

Nucleophilic Ligandable Hotspots Identification

Propargyl-PEG4-CH2CO2-NHS may be utilized to identify nucleophilic ligandable hotspots in proteins . This chemoproteomic approach helps in understanding protein function and interaction, which is essential for drug discovery and development.

Wirkmechanismus

Target of Action

Propargyl-PEG4-CH2CO2-NHS is primarily targeted towards biomolecules with amine groups . These biomolecules include peptides and antibodies, as well as amine-coated surfaces .

Mode of Action

This compound contains a propargyl group and an NHS (N-hydroxysuccinimide) group . The NHS group is reactive towards amines, making it useful for derivatizing biomolecules with amine groups . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to form a stable triazole bond .

Biochemical Pathways

The primary biochemical pathway involved in the action of Propargyl-PEG4-CH2CO2-NHS is the copper-catalyzed azide-alkyne Click Chemistry . This reaction results in the formation of a stable triazole bond, which is often used in the creation of antibody-drug conjugates (ADCs) .

Pharmacokinetics

The pharmacokinetics of Propargyl-PEG4-CH2CO2-NHS are influenced by its PEG (polyethylene glycol) spacer . The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of Propargyl-PEG4-CH2CO2-NHS is the formation of a stable triazole bond . This bond is formed between the propargyl group of the compound and azide-bearing biomolecules, resulting in the derivatization of the target biomolecules . This is particularly useful in the creation of ADCs .

Action Environment

The action of Propargyl-PEG4-CH2CO2-NHS can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH and ionic strength of the aqueous media . Additionally, the efficiency of the copper-catalyzed azide-alkyne Click Chemistry can be influenced by the concentration of copper ions present . .

Zukünftige Richtungen

As a PEG derivative, Propargyl-PEG4-CH2CO2-NHS has potential applications in drug delivery . Its ability to react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to form a stable triazole bond makes it useful for derivatizing peptides, antibodies, amine coated surfaces, etc .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO8/c1-2-5-20-6-7-21-8-9-22-10-11-23-12-15(19)24-16-13(17)3-4-14(16)18/h1H,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEPTYINFCZLBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG4-CH2CO2-NHS | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.